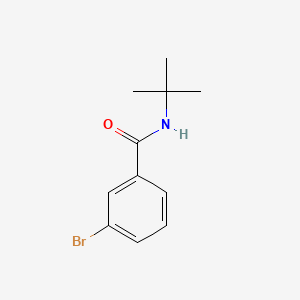
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol" often involves multi-step processes that can include palladium-catalyzed cycloisomerization, allylic isomerization, or allylic nucleophilic substitution reactions. For instance, a novel two-step synthesis involving palladium-catalyzed cycloisomerization of phenols under basic conditions followed by acid-catalyzed isomerization or allylic nucleophilic substitution has been reported, highlighting the complexity and efficiency of modern synthetic routes (Gabriele, Mancuso, & Salerno, 2008).
Scientific Research Applications
Synthesis and Characterization
- Synthesis in Metallophthalocyanines : The compound 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol has been utilized in the synthesis of novel metallophthalocyanines. These compounds exhibit unique properties, including water solubility, making them potential candidates for applications in photodynamic therapy (PDT) (Göksel, Bıyıklıoğlu, & Durmuş, 2017).
Biological and Pharmacological Research
- Antimicrobial Properties : A derivative of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol showed significant antimicrobial activity against various bacterial strains. This indicates its potential use in developing new antimicrobial agents (Şenkardeş et al., 2020).
Chemical Reactions and Properties
Role in High-Temperature Water Reactions : The compound has been studied for its behavior in high-temperature water reactions. Such studies are crucial for understanding the environmental impact and the potential for green chemistry applications (Bagnell, Cablewski, Strauss, & Trainor, 1996).
Electropolymerization Studies : Research involving derivatives of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol in electropolymerization studies has been conducted. This research contributes to the development of advanced materials with specific electrical properties (Bıyıklıoğlu & Alp, 2017).
properties
IUPAC Name |
1-(methylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-6-11-7-4-5-8-13(11)16-10-12(15)9-14-2/h3-5,7-8,12,14-15H,1,6,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFPUFZXVSZQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=CC=C1CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349496 | |
| Record name | 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol | |
CAS RN |
78510-05-1 | |
| Record name | 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)




![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)